Cas no 1806168-83-1 (Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)

Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate
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- インチ: 1S/C11H10F6N2O3/c1-21-8(20)3-5-2-7(22-11(15,16)17)19-6(4-18)9(5)10(12,13)14/h2H,3-4,18H2,1H3
- InChIKey: PZERMVFKZMBUFC-UHFFFAOYSA-N
- SMILES: FC(C1C(CN)=NC(=CC=1CC(=O)OC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 11
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 387
- トポロジー分子極性表面積: 74.4
- XLogP3: 1.9
Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029080513-1g |
Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate |
1806168-83-1 | 97% | 1g |
$1,460.20 | 2022-03-31 |
Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetateに関する追加情報
Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate: A Comprehensive Overview
The compound with CAS No. 1806168-83-1, commonly referred to as Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with several functional groups, including an amino methyl group, a trifluoromethoxy group, and a trifluoromethyl group. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.
Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate is synthesized through a series of carefully designed organic reactions. The synthesis typically involves the use of pyridine derivatives as starting materials, followed by substitution and acetylation reactions to introduce the desired functional groups. The presence of the trifluoromethoxy and trifluoromethyl groups significantly enhances the molecule's stability and reactivity, making it suitable for use in demanding chemical environments.
Recent studies have highlighted the potential of this compound in drug discovery and development. The amino methyl group in the molecule acts as a nucleophilic site, enabling it to interact with various biological targets. Researchers have explored its ability to inhibit specific enzymes and receptors, which could lead to the development of novel therapeutic agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate exhibits potent inhibitory activity against certain kinases involved in cancer progression.
In addition to its pharmaceutical applications, this compound has also found utility in materials science. The trifluoromethoxy and trifluoromethyl groups contribute to the molecule's high thermal stability and chemical resistance, making it an ideal candidate for use in advanced materials such as high-performance polymers and coatings. A research team at the University of California reported that incorporating this compound into polymer matrices significantly improved their mechanical properties and resistance to environmental degradation.
The Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-trifluoromethylpyridine-4-acetate has also been investigated for its potential in agricultural applications. Its ability to act as a selective herbicide has been explored in recent field trials, where it demonstrated high efficacy in controlling invasive plant species without adversely affecting crop yields. This dual functionality underscores the versatility of this compound across multiple industries.
From a structural perspective, the pyridine ring serves as a rigid framework that facilitates precise control over the spatial arrangement of substituents. This structural rigidity is crucial for maintaining the molecule's reactivity and selectivity in various chemical reactions. The acetyl group attached to the pyridine ring further enhances the molecule's solubility in organic solvents, making it easier to handle during synthesis and purification processes.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on Methyl 2-(aminomethyl)-6-trifluoromethoxy-3-trifluromethylpyridine-4-acetate. These studies have provided valuable insights into its electronic structure and reactivity patterns. For example, density functional theory (DFT) calculations have revealed that the amino methyl group plays a critical role in stabilizing transition states during catalytic reactions, thereby enhancing the molecule's catalytic efficiency.
In conclusion, Methyl 2-(aminom methyl)-6-triflurmethoxy-3-trifulrometylpyridin-4-acetate (CAS No. 1806168-83-1) is a multifaceted compound with promising applications across diverse fields. Its unique combination of functional groups endows it with exceptional chemical properties, making it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new aspects of its potential, this compound is poised to play an increasingly important role in advancing scientific innovation.
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